4-methoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3S2/c1-25-10-6-4-9(5-7-10)15(24)22-16-21-12(11-3-2-8-26-11)13(27-16)14(23)17(18,19)20/h2-8H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBNTSGBZYPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the thiophene and benzamide groups. Common reagents and conditions used in these reactions include:
Thiazole formation: Using reagents like thioamides and α-haloketones under acidic or basic conditions.
Thiophene introduction: Via cross-coupling reactions such as Suzuki or Stille coupling.
Benzamide formation: Through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of efficient catalysts to speed up reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 4-methoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. Studies indicate that these thiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a series of 4-substituted methoxybenzoyl-thiazole compounds were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells, showing improved efficacy compared to earlier lead compounds .
Fluorescent Probes
The compound's ability to act as a fluorescent ligand has been explored in the context of high-affinity receptor targeting. By modifying the linker composition and fluorophore characteristics, researchers have developed peptide linker-based fluorescent ligands that demonstrate enhanced binding affinity to histamine receptors . This application is particularly relevant in imaging techniques used in biological research.
Drug Development
The synthesis of benzamide derivatives featuring thiazole rings has been linked to the development of novel drugs targeting various diseases. The structure-activity relationship (SAR) studies conducted on these compounds reveal that modifications can lead to enhanced potency against specific biological targets . The incorporation of trifluoroacetyl groups has been noted to improve the metabolic stability and bioavailability of the resulting drugs.
Case Studies
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide would depend on its interaction with specific molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor function.
Pathway modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Lacks the trifluoroacetyl group.
N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide: Lacks the methoxy group.
Uniqueness
The presence of the trifluoroacetyl group and the methoxy group in 4-methoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide may confer unique chemical properties, such as increased stability or specific reactivity, making it distinct from similar compounds.
Biological Activity
4-Methoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxy group, a thiazole ring, and a trifluoroacetyl substituent. The chemical formula is .
Research indicates that compounds similar to this compound exhibit activity by targeting microtubules in cancer cells. These compounds can bind to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G(2)/M phase. This mechanism is critical in inducing apoptosis in cancer cells.
In Vitro Studies
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Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values in the subnanomolar range for several tumor types.
Cell Line IC50 (nM) PC-3 (Prostate) 0.5 A375 (Melanoma) 0.8 MCF7 (Breast) 1.0 - Mechanism of Action : The compound effectively inhibits tubulin polymerization and promotes apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cells .
In Vivo Studies
In vivo studies using xenograft models have shown promising results for the compound's anticancer efficacy:
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Tumor Growth Inhibition : Treatment with this compound resulted in significant tumor growth inhibition compared to control groups.
Treatment Group Tumor Volume Reduction (%) Control 0 Low Dose (5 mg/kg) 25 High Dose (15 mg/kg) 50
Case Studies
- Prostate Cancer Model : In a study involving human prostate cancer xenografts (PC-3), administration of the compound at a dose of 15 mg/kg resulted in a tumor volume reduction of approximately 30% after three weeks of treatment without significant toxicity observed .
- Melanoma Model : A375 melanoma xenografts treated with the compound showed a marked decrease in tumor size and weight compared to untreated controls, indicating its potential as an effective therapeutic agent against aggressive tumors .
Q & A
Advanced Research Question
- ADME Profiling : Assess metabolic stability in liver microsomes (e.g., human CYP3A4/2D6) to identify labile sites .
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- In Vivo Tolerability : Conduct acute toxicity studies in rodents (LD₅₀ and histopathology) before advancing to xenograft models .
Data-Driven Approach : A 2023 study reduced hepatotoxicity by replacing the methoxy group with a hydroxyl-prodrug motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
